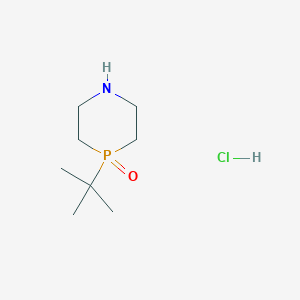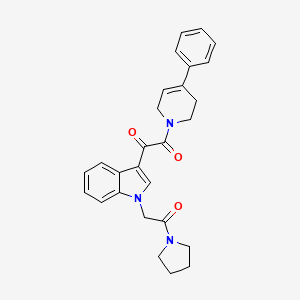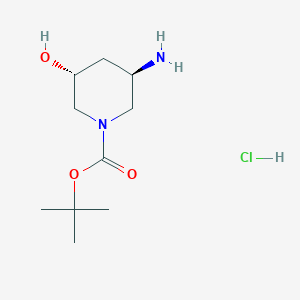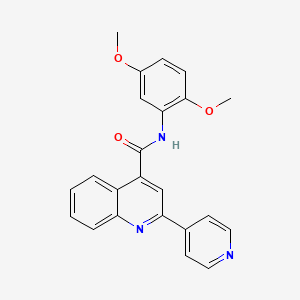
N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. DMQX is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide acts as a selective antagonist of AMPA receptors by binding to the receptor site and blocking the ion channel, thereby preventing the influx of calcium ions into the postsynaptic neuron. This results in a reduction of excitatory synaptic transmission and modulation of neuronal activity.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been shown to have significant effects on synaptic plasticity, learning, and memory processes. It has been demonstrated to reduce long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory processes. N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has also been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has several advantages as a research tool in neuroscience, including its high selectivity for AMPA receptors, its ability to modulate synaptic transmission, and its neuroprotective effects. However, there are also some limitations to its use, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, including its use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, as well as its effects on other neurotransmitter systems and brain regions. Finally, the development of more selective and potent AMPA receptor antagonists may provide new insights into the role of AMPA receptors in synaptic plasticity and neurological disorders.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can be synthesized through a multistep process involving the reaction of 2,5-dimethoxyphenylacetonitrile with pyridine-4-carboxaldehyde, followed by cyclization and amidation reactions. The final product is obtained as a white crystalline powder.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has been widely used as a research tool in neuroscience to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to block the excitatory effects of glutamate on AMPA receptors, thereby reducing synaptic transmission and modulating neuronal activity.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-16-7-8-22(29-2)21(13-16)26-23(27)18-14-20(15-9-11-24-12-10-15)25-19-6-4-3-5-17(18)19/h3-14H,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGTZVCIKAZAQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

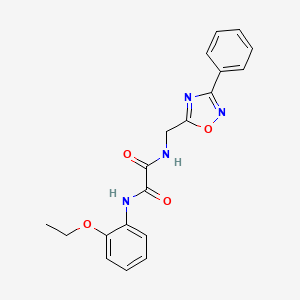
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2355335.png)

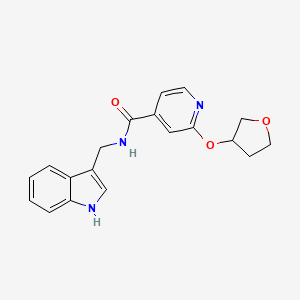
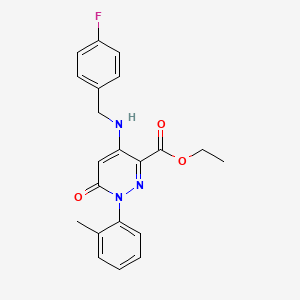
![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2355340.png)
![N-(2-methoxyethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2355341.png)
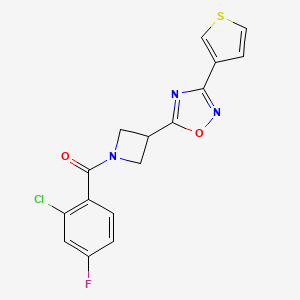
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2355343.png)
